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Compound of Interest

Compound Name: Tolazamide

Cat. No.: B1682395

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety and toxicology
profile of Tolazamide, a first-generation sulfonylurea used in the management of type 2
diabetes. The information herein is intended to support research, development, and regulatory
activities related to this compound.

Executive Summary

Tolazamide has been evaluated in a range of preclinical toxicology studies to characterize its
safety profile. Key findings indicate that it is not carcinogenic in long-term bioassays in rats and
mice. Reproductive toxicology studies in rats have shown some effects on litter size at high
doses, but no teratogenic effects have been observed. The primary pharmacological effect of
tolazamide, and a key consideration in its toxicological profile, is its potential to induce
hypoglycemia. However, specific quantitative data from acute, subchronic, and chronic toxicity
studies, as well as comprehensive genotoxicity and safety pharmacology data, are not
extensively available in the public domain. This guide summarizes the available information
and highlights areas where data is limited.

Mechanism of Action

Tolazamide is an oral hypoglycemic agent that primarily acts by stimulating insulin release
from pancreatic (-cells. This action is dependent on the presence of functional 3-cells. The
mechanism involves the binding of tolazamide to the sulfonylurea receptor 1 (SUR1) subunit of
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the ATP-sensitive potassium (K-ATP) channels in the pancreatic 3-cell membrane. This binding
leads to the closure of these channels, causing membrane depolarization. The depolarization,
in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions. The
increased intracellular calcium concentration triggers the exocytosis of insulin-containing
granules.

Click to download full resolution via product page

Figure 1: Signaling pathway of Tolazamide-induced insulin secretion.

Toxicology Profile
Acute Toxicity

Specific LD50 values for tolazamide from acute oral toxicity studies in rodents (e.g., rats and
mice) are not readily available in publicly accessible literature. General acute toxicity testing
protocols, such as those outlined in OECD Guideline 401, typically involve single-dose
administration to animals followed by observation for mortality and clinical signs of toxicity over
a 14-day period.

Experimental Protocol (General - OECD 401):

o Test Species: Rat or mouse.

e Route of Administration: Oral gavage.

e Dose Levels: A range of doses to determine the dose causing 50% mortality (LD50).
» Observation Period: At least 14 days.

o Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at
necropsy.

Subchronic and Chronic Toxicity
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Information on the No Observed Adverse Effect Level (NOAEL) from 90-day subchronic oral
toxicity studies in rodents and non-rodents (e.g., dogs) is not publicly available for tolazamide.
Similarly, detailed histopathological findings from long-term studies are limited.

A 103-week carcinogenicity bioassay was conducted in both rats and mice.

Data Presentation: Chronic Toxicity and Carcinogenicity

Study Species Duration Findings Citation
Carcinogenicity ] No evidence of

) Fischer 344 Rats 103 weeks ) o [1][2]
Bioassay carcinogenicity.
Carcinogenicity ] No evidence of

) B6C3F1 Mice 103 weeks ) o [2]
Bioassay carcinogenicity.

Experimental Protocol (General - OECD 451: Carcinogenicity Studies):
o Test Species: Typically rats and mice.
» Route of Administration: Usually dietary or via gavage.

e Dose Levels: At least three dose levels plus a control group. The highest dose should induce
minimal toxicity without significantly altering lifespan.

e Duration: 18-24 months for mice and 24 months for rats.

» Endpoints: Survival, clinical signs, body weight, food consumption, hematology, clinical
chemistry, and comprehensive histopathological examination of all organs and tissues.

Genetic Toxicology

Specific results for tolazamide from a standard battery of genotoxicity tests (Ames test, in vitro
chromosomal aberration assay, and in vivo micronucleus test) are not available in the public
domain.

Experimental Protocols (General):
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o Bacterial Reverse Mutation Test (Ames Test - OECD 471): This test uses several strains of
Salmonella typhimurium and Escherichia coli to detect point mutations (base-pair
substitutions and frameshifts). The test compound is incubated with the bacterial strains, with
and without metabolic activation (S9 mix), and the number of revertant colonies is counted.

e |In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This assay assesses the
potential of a test substance to induce structural chromosomal abnormalities in cultured
mammalian cells, such as Chinese Hamster Ovary (CHO) cells. Cells are treated with the
test substance at various concentrations, with and without metabolic activation, and
metaphase chromosomes are examined for aberrations.

e In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This test evaluates the
potential of a substance to induce chromosomal damage in vivo. Rodents are treated with
the test substance, and bone marrow or peripheral blood is collected to assess the
frequency of micronucleated erythrocytes.

Reproductive and Developmental Toxicology

Tolazamide has been evaluated for its effects on reproduction and development in rats.

Data Presentation: Reproductive and Developmental Toxicology

Study Type Species Dose Findings Citation
o 10 times the Decreased litter
Teratogenicity Rat _
human dose size.

) No teratogenic
o 10 times the _
Teratogenicity Rat effects in the [1]
human dose )
offspring.

Experimental Protocol (General - OECD 414: Prenatal Developmental Toxicity Study):
o Test Species: Typically rats or rabbits.

¢ Route of Administration: Oral or other relevant route.
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e Dose Levels: At least three dose levels plus a control group, with the highest dose inducing
some maternal toxicity.

o Treatment Period: Throughout the period of organogenesis.

» Endpoints: Maternal clinical signs, body weight, food consumption, and reproductive
outcomes. Fetal evaluations include external, visceral, and skeletal examinations for
malformations and variations.

Safety Pharmacology

Specific studies on the effects of tolazamide on the cardiovascular, respiratory, and central
nervous systems are not publicly available. The ICH S7A guideline recommends a core battery
of safety pharmacology studies to investigate the potential undesirable pharmacodynamic
effects of a substance on these vital functions before first-in-human administration.

Experimental Protocols (General - ICH S7A):

o Cardiovascular System: In vivo studies in conscious, telemetered animals (e.g., dogs) to
assess effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters,
including the QT interval.

e Respiratory System: Studies in conscious, unrestrained animals (e.g., rats) using whole-
body plethysmography to measure respiratory rate, tidal volume, and minute volume.

e Central Nervous System: A functional observational battery (FOB) or a modified Irwin test in
rodents to assess effects on behavior, coordination, sensory and motor reflexes, and body
temperature.

Discussion and Conclusion

The available preclinical data for tolazamide indicate a lack of carcinogenic potential in long-
term studies in rats and mice. While high doses have been associated with reduced litter size in
rats, the compound did not demonstrate teratogenic effects. The most prominent toxicological
concern, stemming from its primary pharmacological action, is hypoglycemia.
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Significant gaps exist in the publicly available preclinical safety database for tolazamide. The
absence of quantitative data from acute, subchronic, and chronic toxicity studies, as well as the
lack of specific genotoxicity and safety pharmacology data, limits a comprehensive modern
assessment of its toxicological profile. For a drug developed several decades ago, it is
plausible that such studies were conducted to the standards of the time, but the detailed results
are not readily accessible.

For drug development professionals, this highlights the importance of either generating new
data according to current regulatory standards or conducting thorough literature and database
searches beyond the public domain when considering this compound or its analogs for new
therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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